molecular formula C9H16N2S B2639126 1-(4-Tert-butyl-1,3-thiazol-2-yl)ethan-1-amine CAS No. 642931-77-9

1-(4-Tert-butyl-1,3-thiazol-2-yl)ethan-1-amine

Cat. No.: B2639126
CAS No.: 642931-77-9
M. Wt: 184.3
InChI Key: FLWXMRRARGBNSW-UHFFFAOYSA-N
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Description

1-(4-Tert-butyl-1,3-thiazol-2-yl)ethan-1-amine ( 642931-77-9) is an organic compound featuring a thiazole ring core, a privileged structure in medicinal chemistry known for its diverse biological activities . This compound has a molecular formula of C 9 H 16 N 2 S and a molecular weight of 184.30 g/mol . The thiazole scaffold is a common motif in pharmaceutical research and is recognized for its potential to interact with various biological targets, partly due to the presence of the =N-C-S- moiety which can contribute to significant pharmacological properties . This specific amine-functionalized thiazole derivative serves as a valuable building block in organic synthesis and drug discovery efforts. Structural analogs of this compound, particularly N-(thiazol-2-yl)-benzamide derivatives, have been identified in research as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These antagonists function as negative allosteric modulators, providing researchers with crucial pharmacological tools to probe the physiological functions of this poorly understood receptor . The tert-butyl and amine substituents on the thiazole ring make this compound a versatile intermediate for further chemical derivatization, enabling the exploration of structure-activity relationships. Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the associated Safety Data Sheet (SDS) for proper handling and storage information prior to use. The product is typically supplied as a liquid and should be stored at 4°C .

Properties

IUPAC Name

1-(4-tert-butyl-1,3-thiazol-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2S/c1-6(10)8-11-7(5-12-8)9(2,3)4/h5-6H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWXMRRARGBNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642931-77-9
Record name 1-(4-tert-butyl-1,3-thiazol-2-yl)ethan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Tert-butyl-1,3-thiazol-2-yl)ethan-1-amine typically involves the reaction of 4-tert-butyl-1,3-thiazole with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Tert-butyl-1,3-thiazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique thiazole structure allows it to participate in various chemical reactions, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals. The steric bulk provided by the tert-butyl group can influence reaction pathways and yields .

Research has indicated that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties: Studies suggest that thiazole derivatives demonstrate efficacy against various bacterial strains, which could lead to new antibiotic developments.
  • Anticancer Activity: Preliminary investigations have shown that this compound may inhibit cancer cell proliferation, making it a candidate for further research in cancer therapeutics .

Medicinal Chemistry

The compound is being explored as a potential therapeutic agent due to its unique chemical structure. Its interactions with biological targets can alter enzyme activities or receptor functions, which is crucial for drug design. The presence of both sulfur and nitrogen in its structure enhances its biological relevance .

Case Study 1: Antimicrobial Efficacy

A study evaluating various thiazole derivatives found that compounds similar to this compound exhibited significant antimicrobial activity against resistant bacterial strains. These findings suggest that such compounds could be integral in developing new antibiotics .

Case Study 2: Cancer Cell Proliferation Inhibition

Research focusing on thiazole derivatives has demonstrated that certain structural modifications can enhance anticancer properties. In vitro studies indicated that derivatives with similar scaffolds to this compound showed promising results in inhibiting the growth of specific cancer cell lines .

Mechanism of Action

The mechanism of action of 1-(4-Tert-butyl-1,3-thiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The thiazole ring and ethanamine moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Thiazol-2-yl Ethanamines

The following table highlights key structural and physical differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents on Thiazole Molecular Weight (g/mol) Predicted CCS (Ų) [M+H]+ Key Features
1-(4-Tert-butyl-1,3-thiazol-2-yl)ethan-1-amine C₉H₁₆N₂S 4-tert-butyl 184.3 143.3 High lipophilicity; steric hindrance
1-(1,3-thiazol-2-yl)ethan-1-amine C₅H₈N₂S None 128.2 Not available Simpler structure; higher polarity
2-(2-tert-butyl-1,3-thiazol-4-yl)ethan-1-amine C₉H₁₆N₂S 2-tert-butyl 184.3 Not available Isomeric tert-butyl position; altered steric effects
1-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]ethan-1-amine C₁₁H₁₀ClFN₂S 4-(3-chloro-4-fluorophenyl) 256.7 Not available Electron-withdrawing substituents; increased molecular weight
Key Observations:
  • Steric and Electronic Effects : The tert-butyl group in the target compound enhances hydrophobicity and steric shielding compared to unsubstituted thiazoles (e.g., 1-(1,3-thiazol-2-yl)ethan-1-amine ). This bulk may reduce enzymatic degradation, improving metabolic stability in drug design contexts.
  • Halogenated Derivatives : Compounds like 1-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]ethan-1-amine introduce halogen atoms, which modulate electronic properties (e.g., dipole moments) and binding affinity to biological targets.

Comparison with Aromatic Ethanamine Derivatives

Ethanamine derivatives with phenyl or halogenated aryl groups (e.g., F-MBA, Cl-MBA ) differ significantly in electronic structure:

  • Thiazole vs. Phenyl Rings : The thiazole ring in the target compound introduces a heteroatom (sulfur), enabling hydrogen bonding and π-stacking interactions distinct from purely aromatic systems.
  • Bioactivity Implications: Phenyl-based ethanamines (e.g., (R)-1-(4-bromophenyl)ethan-1-amine ) are utilized in antibacterial pyrrolopyrimidines, suggesting the target compound’s thiazole core could offer novel binding modes in medicinal chemistry.

Physicochemical Properties

  • Collision Cross-Section (CCS) : The target compound’s CCS (143.3 Ų ) reflects a compact structure, advantageous for mass spectrometry-based identification in analytical workflows.

Biological Activity

1-(4-Tert-butyl-1,3-thiazol-2-yl)ethan-1-amine, a thiazole derivative, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C9_9H16_{16}N2_2S
Molecular Weight: 184.31 g/mol
IUPAC Name: 1-(4-tert-butyl-1,3-thiazol-2-yl)ethanamine
SMILES: CC(C1=NC(=CS1)C(C)(C)C)N
InChI Key: FLWXMRRARGBNSW-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Antimicrobial Activity: The compound disrupts bacterial cell membranes, leading to cell lysis. This mechanism is common among thiazole derivatives, which are known for their ability to inhibit microbial growth.
  • Anticancer Properties: It is believed that this compound interferes with cellular signaling pathways, inducing apoptosis in cancer cells. The precise molecular targets and pathways remain under investigation but suggest potential for therapeutic applications in oncology .

Antimicrobial and Antifungal Activity

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been tested against various pathogens with promising results:

Pathogen Activity Reference
Staphylococcus aureusInhibition of growth (MIC values reported)
Candida albicansEffective antifungal activity
Escherichia coliModerate antimicrobial effects

Antitumor Activity

The compound has also been explored for its anticancer potential. A study highlighted its cytotoxic effects on various cancer cell lines:

Cell Line IC50_{50} (µg/mL)Reference
HT-29 (Colon cancer)1.98 ± 1.22
Jurkat (Leukemia)Less than doxorubicin
A-431 (Skin cancer)Significant anti-proliferative activity

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results demonstrated that the compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that it was particularly effective against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Investigation into Anticancer Properties

In another investigation focusing on the anticancer properties of thiazole derivatives, this compound was tested against multiple cancer cell lines. The findings revealed that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2. This study underscores the compound's potential as a lead candidate for developing new anticancer therapies .

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